Product packaging for 4-Amino-4-pyridin-4-yl-butyric acid(Cat. No.:)

4-Amino-4-pyridin-4-yl-butyric acid

Cat. No.: B7901598
M. Wt: 180.20 g/mol
InChI Key: TWXVXXQXUNQUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-pyridin-4-yl-butyric acid (CAS 1270519-66-8) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chiral building block for the synthesis of more complex molecules. Its structure, featuring both a pyridinyl moiety and a carboxylic acid functional group, makes it a valuable intermediate in the exploration of novel pharmacologically active compounds. Research indicates that amino acids with pyridinyl substituents are key scaffolds in the development of inhibitors for biologically relevant targets. For instance, structurally related 4-aminopyridine-based compounds are known to function as potassium channel blockers . Furthermore, recent computer-aided molecular design efforts for new Fatty Acid Binding Protein 4 (FABP4) inhibitors have highlighted the strategic use of 4-amino substituted nitrogen-containing heterocycles, underscoring the research value of this chemical motif in developing therapeutics for conditions like cancer, metabolic syndrome, and atherosclerosis . The compound is offered as a high-purity solid for research applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B7901598 4-Amino-4-pyridin-4-yl-butyric acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(1-2-9(12)13)7-3-5-11-6-4-7/h3-6,8H,1-2,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXVXXQXUNQUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 4 Pyridin 4 Yl Butyric Acid and Its Precursors

Established Synthetic Routes to the Core 4-Amino-4-pyridin-4-yl-butyric Acid Structure

While specific literature detailing a standardized, large-scale synthesis of this compound is not abundant, established principles of organic synthesis allow for the postulation of several viable routes. These methods typically involve the formation of the carbon skeleton followed by the introduction of the key functional groups.

One plausible approach involves the Michael addition of a cyanide or nitromethane (B149229) anion to a pyridinyl-substituted α,β-unsaturated ester or nitrile. For instance, reacting a derivative of 4-vinylpyridine (B31050) with a suitable Michael donor would furnish a precursor that, after subsequent reduction of the nitrile or nitro group and hydrolysis of the ester, would yield the target γ-amino acid.

Another established strategy relies on the alkylation of a protected glycine (B1666218) equivalent with a 4-(halomethyl)pyridine derivative. This method, however, may present challenges in controlling polyalkylation and requires careful selection of protecting groups to ensure compatibility with the reaction conditions.

Novel Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic organic chemistry offer more sophisticated and efficient pathways to γ-amino acids, which can be adapted for the synthesis of this compound.

Development of Efficient and Scalable Synthetic Pathways

The development of efficient and scalable synthetic pathways is crucial for the practical application of any compound. For this compound, this could involve the use of continuous flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. For example, a multi-step sequence involving a Michael addition followed by a reduction could potentially be telescoped into a single continuous flow process, minimizing manual handling and purification steps.

Furthermore, the exploration of C-H activation methodologies presents a modern and atom-economical approach. Direct functionalization of a C-H bond in a suitable pyridine (B92270) derivative could streamline the synthesis by avoiding the pre-functionalization of starting materials.

Utilization of Modern Catalytic Strategies

Modern catalytic strategies play a pivotal role in enhancing the efficiency and selectivity of organic transformations. For the synthesis of this compound, various catalytic systems can be envisioned.

Transition-metal catalysis , particularly with metals like palladium, rhodium, or copper, can be employed for cross-coupling reactions to construct the carbon skeleton. For instance, a coupling reaction between a suitable pyridine-containing organometallic reagent and a three-carbon synthon bearing the amino and carboxyl functionalities (or their precursors) could be a viable strategy.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Proline and its derivatives, for example, can catalyze Mannich-type reactions between a pyridine-4-carboxaldehyde, an amine, and a ketone or aldehyde, which could serve as a precursor to the target molecule after further transformations.

Asymmetric Synthesis and Stereochemical Control

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making the development of asymmetric synthetic methods a critical area of research.

Enantioselective Synthesis of this compound Stereoisomers

The enantioselective synthesis of the individual stereoisomers of this compound can be achieved through several strategies. One approach is the use of chiral auxiliaries . By temporarily attaching a chiral molecule to a precursor, diastereomeric intermediates are formed that can be separated. Subsequent removal of the chiral auxiliary affords the desired enantiomer.

More advanced methods involve asymmetric catalysis . Chiral metal catalysts or organocatalysts can be used to directly generate one enantiomer in excess. For instance, an asymmetric Michael addition of a nucleophile to a pyridinyl-substituted acceptor, catalyzed by a chiral catalyst, would establish the stereocenter early in the synthesis. Similarly, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, using a chiral catalyst can provide access to the enantiomerically enriched product.

Diastereoselective Approaches in Synthesis

In cases where precursors with existing stereocenters are used, controlling the formation of the new stereocenter relative to the existing one becomes crucial. Diastereoselective synthesis aims to favor the formation of one diastereomer over the others. This can be achieved through substrate control, where the inherent stereochemistry of the starting material directs the stereochemical outcome of the reaction. Alternatively, reagent-based control, using chiral reagents or catalysts, can override the influence of the substrate's stereochemistry to produce the desired diastereomer.

Chemoenzymatic Synthesis of this compound

The development of synthetic routes to chiral amines and their derivatives is a significant area of research in organic chemistry and biotechnology. Chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical synthesis, offer a powerful strategy for producing enantiomerically pure compounds such as this compound. A prominent chemoenzymatic approach for the synthesis of this and related γ-amino acids involves the use of transaminases.

Transaminases, particularly ω-transaminases (ω-TAs), are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.govacsgcipr.org This enzymatic transformation is highly valued for its potential to create chiral amines from prochiral ketones with high enantioselectivity. nih.govacsgcipr.orgnih.gov The reaction mechanism relies on the cofactor pyridoxal-5'-phosphate (PLP), which facilitates the transfer of the amino group. nih.govrsc.org

For the synthesis of this compound, a plausible chemoenzymatic route would employ an ω-transaminase to catalyze the asymmetric amination of the prochiral ketone precursor, 4-oxo-4-(pyridin-4-yl)butanoic acid. In this process, the ω-transaminase selectively adds an amino group to one of the two prochiral faces of the ketone, leading to the formation of the desired chiral amine. acsgcipr.org

4-oxo-4-(pyridin-4-yl)butanoic acid + Amine Donor ⇌ this compound + Ketone Byproduct

A crucial aspect of this biocatalytic system is the choice of the amine donor. Commonly used amine donors include isopropylamine, L-alanine, or D-alanine, depending on the stereoselectivity of the chosen transaminase. researchgate.net The selection of the enzyme is also critical, as different transaminases exhibit varying substrate specificities and enantioselectivities. nih.govresearchgate.net Research has identified transaminases that are active towards substrates containing pyridine rings, suggesting the feasibility of this approach for the target molecule. nih.gov

To drive the reaction equilibrium towards the product side, strategies are often employed to remove the ketone byproduct. acsgcipr.org This can be achieved through various methods, such as using a lactate (B86563) dehydrogenase to reduce the pyruvate (B1213749) byproduct when alanine (B10760859) is the amine donor. researchgate.net The reaction conditions, including pH, temperature, and solvent, must be optimized to ensure the stability and activity of the enzyme.

The following table summarizes the key parameters and potential outcomes for the chemoenzymatic synthesis of this compound using a transaminase, based on findings from related studies.

ParameterDescription
Enzyme ω-Transaminase (ω-TA)
Substrate 4-oxo-4-(pyridin-4-yl)butanoic acid
Amine Donor Isopropylamine, L-Alanine, or D-Alanine
Cofactor Pyridoxal-5'-phosphate (PLP)
Reaction Type Asymmetric Amination
Potential Product (R)- or (S)-4-Amino-4-pyridin-4-yl-butyric acid
Expected Enantiomeric Excess (ee) >95%
Byproduct Removal System e.g., Lactate dehydrogenase for pyruvate removal

This chemoenzymatic method represents a green and efficient alternative to purely chemical synthetic routes, which may require complex chiral auxiliaries or resolutions. The high selectivity of enzymes minimizes the formation of unwanted byproducts and allows for the synthesis of highly enantiopure γ-amino acids. nih.gov

Derivatization and Structural Modification Studies of 4 Amino 4 Pyridin 4 Yl Butyric Acid

Synthesis of N-Substituted Amino Derivatives

The primary amino group in 4-Amino-4-pyridin-4-yl-butyric acid is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's biological activity and physical properties.

Alkylation and Acylation of the Amino Group

The nucleophilic nature of the primary amino group readily allows for alkylation and acylation reactions. N-alkylation, the introduction of an alkyl group onto the nitrogen atom, can be achieved using various alkylating agents. While direct alkylation can sometimes be challenging to control and may lead to over-alkylation, reductive amination represents a more controlled approach. This method involves the reaction of the amino group with an aldehyde or ketone to form a Schiff base, which is then reduced to the corresponding N-alkylated amine.

Acylation of the amino group to form amides is a common and straightforward transformation. nih.gov This is typically achieved by reacting the amino group with acyl chlorides or anhydrides under basic conditions. nih.gov For instance, the acylation of a similar 4-amino pyridazine (B1198779) derivative has been successfully performed using anhydrides in pyridine (B92270). nih.gov This method can be applied to this compound to generate a library of N-acyl derivatives with varying chain lengths and functionalities. The use of different acylating agents allows for the exploration of the impact of these modifications on the compound's properties.

Table 1: Examples of N-Acylation Reactions on Amino-Heterocyclic Scaffolds

Starting MaterialAcylating AgentProductReference
4-Amino-6-phenyl-2-methylpyridazin-3(2H)-oneAcetic anhydride4-Acetamido-6-phenyl-2-methylpyridazin-3(2H)-one nih.gov
4-Amino-6-phenyl-2-methylpyridazin-3(2H)-onePropionic anhydride4-(Propanamido)-6-phenyl-2-methylpyridazin-3(2H)-one nih.gov
3-Halo-4-aminopyridinesAcyl chloridesPyridin-4-yl α-substituted acetamides nih.gov

This table presents examples of N-acylation on related amino-heterocyclic structures, demonstrating the general applicability of these reactions.

Formation of Amide Linkages for Peptide Conjugation

The amino group of this compound serves as a handle for conjugation to peptides. This strategy is employed to enhance the transport of molecules across biological membranes by utilizing peptide transporters. nih.govmdpi.com The formation of an amide bond between the amino group of the target molecule and the carboxyl group of an amino acid or peptide is typically facilitated by standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).

This approach allows for the creation of chimeric molecules that can leverage the biological properties of both the parent compound and the conjugated peptide. For instance, conjugation to specific amino acids can target the resulting molecule to particular tissues or cells that overexpress certain amino acid transporters. nih.gov

Carboxyl Group Modifications

The carboxylic acid functional group presents another avenue for the structural diversification of this compound, enabling the synthesis of esters and amides, and the development of prodrug-like molecules.

Esterification and Amidation Reactions

Esterification of the carboxyl group is a common strategy to mask the polarity of the carboxylic acid and potentially enhance membrane permeability. This can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, the synthesis of the ethyl ester of (R)-4-Amino-4-pyridin-4-yl-butyric acid has been reported. smolecule.com The tert-butyl ester of the related compound 4-Oxo-4-pyridin-4-yl-butyric acid is also commercially available, indicating the feasibility of this modification. sigmaaldrich.com

Amidation of the carboxyl group, forming a new amide bond, is another valuable modification. This is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. This allows for the introduction of a wide range of substituents, further expanding the chemical space around the parent molecule.

Synthesis of Prodrug-Like Analogues for Research Purposes

The development of prodrugs is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug. nih.govnih.gov For this compound, both the amino and carboxyl groups can be modified to create prodrug-like analogues for research.

Esterification of the carboxyl group with a promoiety that is cleaved in vivo by esterases can lead to the controlled release of the active parent compound. google.com Similarly, the amino group can be derivatized to form a carbamate (B1207046) or an amide that is designed to be enzymatically or chemically cleaved to release the free amine. nih.gov The design of such prodrugs often involves linking the parent molecule to a moiety that enhances water solubility or facilitates transport across biological membranes. nih.gov

Table 2: Prodrug Strategies for Amine and Carboxylic Acid Containing Compounds

Functional GroupProdrug MoietyActivation MechanismReference
Carboxylic AcidAlkyl or Aryl EsterEsterase-mediated hydrolysis google.com
AmineCarbamateEnzymatic cleavage nih.gov
AmineAmino Acid ConjugateTransporter-mediated uptake and subsequent cleavage nih.govmdpi.com

This table outlines common prodrug strategies that could be applied to this compound for research purposes.

Pyridine Ring Functionalization and Substituent Effects

The pyridine ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution, allowing for the introduction of various substituents that can influence the electronic properties and biological activity of the molecule.

The pyridine ring is generally considered electron-deficient, which makes it less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iq Electrophilic attack, when it occurs, is directed to the 3- and 5-positions relative to the nitrogen atom. uoanbar.edu.iq The presence of the aminoalkyl substituent at the 4-position will further influence the regioselectivity of such reactions.

More synthetically useful is the functionalization of the pyridine ring at the C4 position via metalation. nih.gov This can be achieved using strong bases to deprotonate the C4-H, followed by quenching with an electrophile. nih.gov Another powerful method for functionalizing pyridines is the Minisci reaction, which involves the addition of a radical to the protonated pyridine ring. nih.gov This reaction typically favors substitution at the 2- and 4-positions.

The introduction of substituents on the pyridine ring can have a significant impact on the properties of the molecule. Electron-donating groups can increase the basicity of the pyridine nitrogen and may enhance its ability to form hydrogen bonds. Conversely, electron-withdrawing groups will decrease the basicity. These substituent effects can be systematically studied to optimize the binding affinity of the molecule to its biological target. DFT calculations on substituted picolinate (B1231196) ions have shown that substituents on the pyridine ring significantly affect metal-ligand bonding, with effects being most pronounced for substituents at the ortho and para positions relative to the coordinating atoms. digitellinc.com

Regioselective Substitution Strategies on the Pyridine Moiety

The pyridine ring of this compound is electron-deficient, which influences its reactivity towards various substitution reactions. The existing substituent at the C4 position, the amino-butyric acid chain, will sterically and electronically direct incoming substituents.

Strategies for regioselective functionalization of pyridines often contend with the challenge of controlling the position of substitution. For a 4-substituted pyridine such as the title compound, the C2, C3, C5, and C6 positions are available for functionalization. Electrophilic aromatic substitution on the unmodified pyridine ring is generally difficult and typically requires harsh conditions, proceeding preferentially at the C3 and C5 positions. However, the presence of the amino group in the side chain can influence the reactivity of the pyridine ring.

A common approach to achieve regioselectivity is through the use of a blocking group. For instance, a simple maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation specifically at the C4-position of pyridines. nih.govnih.gov While this is typically used for functionalizing unsubstituted or differently substituted pyridines, the principle could be adapted. In the case of this compound, this would necessitate initial protection of the amino and carboxylic acid functionalities.

Another powerful technique is directed ortho-metalation (DoM), where a directing group on the pyridine ring guides a metalating agent (usually an organolithium reagent) to an adjacent position. While the amino-butyric acid side chain itself is not a classical directing group for this purpose, derivatization of the amino group to a suitable directing group could enable regioselective functionalization at the C3 and C5 positions.

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto pyridine rings with high regioselectivity. acs.org These methods can be tailored to favor specific positions based on the choice of catalyst, ligand, and reaction conditions. For a 4-substituted pyridine, C2/C6 or C3/C5 selectivity can often be achieved.

StrategyTarget Position(s)Key Considerations for this compound
Electrophilic Aromatic Substitution C3, C5Requires activating conditions; potential for side reactions.
Minisci Radical Alkylation C2, C6Generally favors electron-deficient positions; regioselectivity can be an issue without a blocking group.
Directed ortho-Metalation (DoM) C3, C5Requires derivatization of the amino group into a directing group.
Transition Metal-Catalyzed C-H Functionalization C2, C3, C5, C6Regioselectivity is catalyst and ligand dependent; protection of the amino acid moiety is likely necessary.

Impact of Electronic and Steric Properties of Pyridine Substituents

The introduction of substituents onto the pyridine ring of this compound can profoundly influence its biological activity by altering its electronic distribution and steric profile. These modifications can affect binding affinity to biological targets, membrane permeability, and metabolic stability.

Electronic Effects: The electronic nature of the pyridine ring is a key determinant of its interaction with biological macromolecules. The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or halo (-F, -Cl, -Br) at positions ortho or para to the ring nitrogen further decreases the electron density of the ring. This can influence the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding. Conversely, the introduction of electron-donating groups (EDGs) like alkyl (-CH3) or alkoxy (-OCH3) groups increases the electron density of the ring.

Steric Effects: The size and shape of the substituents on the pyridine ring introduce steric bulk, which can either be beneficial or detrimental to biological activity. Bulky substituents can create a better fit within a binding pocket of a receptor or enzyme, leading to enhanced affinity. However, they can also cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The position of the substituent is also critical; for instance, a bulky group at the C2 or C6 position, adjacent to the amino-butyric acid side chain, could significantly restrict the conformational freedom of the side chain.

Studies on other substituted pyridines have demonstrated that even small changes, such as the substitution of a hydrogen atom with a fluorine atom, can lead to significant differences in biological activity. researchgate.net Therefore, a systematic exploration of a range of substituents with varying electronic and steric properties is crucial for understanding the structure-activity relationship of this compound analogues.

Structural Hybridization with Other Bioactive Scaffolds

Hybridizing the this compound scaffold with other known bioactive pharmacophores is a promising strategy for the development of novel therapeutic agents with potentially improved or novel mechanisms of action. This can be achieved by incorporating the core structure into larger polycyclic systems or by attaching biaryl or heteroaryl moieties.

Incorporation into Polycyclic Systems

The construction of fused polycyclic systems from this compound can lead to conformationally constrained analogues. This reduction in conformational flexibility can result in increased binding affinity and selectivity for a specific biological target.

Several synthetic strategies can be envisioned for the incorporation of the this compound framework into polycyclic systems. One approach involves the annulation of a new ring onto the existing pyridine moiety. For instance, if a suitable functional group is introduced at the C3 position of the pyridine ring, an intramolecular cyclization involving the amino group of the butyric acid side chain could lead to the formation of a fused heterocyclic system.

Another strategy involves multicomponent reactions (MCRs), which can be used to construct complex polycyclic compounds in a single step from simple starting materials. nih.gov It may be possible to design an MCR where a derivative of this compound acts as one of the components, leading to the formation of a novel polycyclic structure.

Furthermore, dearomatization of the pyridine ring followed by cycloaddition reactions represents a modern approach to building complex three-dimensional structures. Such strategies could be applied to a protected form of this compound to generate novel polycyclic scaffolds. The synthesis of natural products with polycyclic systems often employs such innovative cyclization strategies. researchgate.net

Synthesis of Biaryl and Heteroaryl Substituted Analogues

The introduction of a second aryl or heteroaryl ring to the pyridine moiety of this compound results in biaryl or heteroaryl analogues. This structural modification can lead to compounds with altered pharmacokinetic properties and can also introduce new binding interactions with target proteins.

The most common method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. To apply this to this compound, a halogen atom would first need to be introduced regioselectively onto the pyridine ring. The resulting halo-derivative could then be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate a library of biaryl analogues. Nickel-catalyzed cross-coupling reactions also offer an effective alternative for the synthesis of biaryls from chloroarenes. acs.org

Alternatively, a boronic acid or ester functionality could be installed on the pyridine ring of this compound, which could then be coupled with various aryl or heteroaryl halides. Other transition-metal-catalyzed cross-coupling reactions, such as the Stille, Negishi, or Hiyama couplings, could also be employed for the synthesis of these analogues.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of each atom can be mapped out.

One-dimensional NMR provides foundational information about the number and types of proton and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of 4-Amino-4-pyridin-4-yl-butyric acid is expected to show distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The two protons ortho to the nitrogen (H-2' and H-6') are expected to be chemically equivalent and appear as a doublet, while the two protons meta to the nitrogen (H-3' and H-5') would also be equivalent and appear as another doublet. The methine proton (H-4), being adjacent to both the chiral center and the electron-withdrawing pyridine ring, would likely appear as a multiplet. The methylene (B1212753) protons of the butyric acid chain (H-2 and H-3) would exhibit complex splitting patterns (multiplets) due to their diastereotopic nature and coupling to each other and the adjacent methine proton. The amine (NH₂) and carboxylic acid (OH) protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides one signal for each unique carbon atom. The pyridine ring carbons would resonate in the downfield region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C-2' and C-6') appearing at a different shift than the meta carbons (C-3' and C-5') and the carbon attached to the butyric acid chain (C-4'). The carbonyl carbon (C-1) of the carboxylic acid is characteristically found far downfield (δ ~170-180 ppm). The aliphatic carbons (C-2, C-3, and C-4) would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1- (OH, broad s)~175
2~2.4 (m)~35
3~2.1 (m)~30
4~4.5 (m)~55
NH₂- (broad s)-
2', 6'~8.5 (d)~150
3', 5'~7.4 (d)~122
4'-~148

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between the protons on adjacent carbons: H-4 would show a correlation to the H-3 methylene protons, which in turn would correlate with the H-2 methylene protons. On the aromatic ring, the ortho protons (H-2'/H-6') would show a COSY correlation with the meta protons (H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the H-4 proton would correlate with the C-4 carbon signal, and the signals for the pyridine protons (H-2'/6' and H-3'/5') would correlate with their respective carbon signals (C-2'/6' and C-3'/5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule. Key HMBC correlations would include the link from the pyridine ring protons (H-3'/5') to the C-4 of the butyric acid chain, confirming the connection point. The H-2 and H-3 protons would show correlations to the carbonyl carbon (C-1), establishing the full butyric acid chain structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₉H₁₂N₂O₂), the expected exact mass is approximately 180.0899 g/mol . The high accuracy of HRMS can distinguish this formula from other isobaric compounds.

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. Analyzing the resulting fragment ions provides further confirmation of the structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of a water molecule from the carboxylic acid group.

Loss of COOH: A peak corresponding to [M-45]⁺ due to the loss of the carboxyl group as a radical.

Alpha-Cleavage: Cleavage of the bond between C-4 and the pyridine ring, leading to fragments representing the pyridine-methanamine cation and the butyric acid radical, or vice versa.

Cleavage of the Butyric Acid Chain: Fragmentation at the C2-C3 or C3-C4 bonds.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

N-H Stretch: The primary amine (NH₂) group would typically show two medium-intensity peaks in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyric acid chain would be seen just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (R-NH₂)N-H Stretch3300 - 3500
Carboxylic Acid (R-COOH)O-H Stretch2500 - 3300 (broad)
Aliphatic C-HC-H Stretch2850 - 2960
Aromatic C-HC-H Stretch3010 - 3100
Carboxylic Acid (R-COOH)C=O Stretch1700 - 1725
Pyridine RingC=C and C=N Stretch1450 - 1600

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide definitive data on:

Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the butyric acid chain and the orientation of the pyridine ring.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Since the molecule contains both hydrogen bond donors (amine and carboxylic acid) and acceptors (pyridine nitrogen and carbonyl oxygen), X-ray crystallography would reveal the intricate network of hydrogen bonds and other van der Waals forces that dictate how the molecules pack together in the crystal lattice. This is critical for understanding its solid-state properties.

While specific experimental data for this compound is not widely published, the application of these standard analytical techniques would provide a complete and unambiguous structural assignment.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of a primary amino group, a carboxylic acid group, and a pyridine nitrogen atom provides multiple sites for strong hydrogen bond donation and acceptance. In the solid state, it is anticipated that the carboxylic acid proton would transfer to the more basic amino group or the pyridine nitrogen, resulting in a zwitterionic structure. This would lead to strong N-H···O and potentially N-H···N hydrogen bonds, creating a highly organized, three-dimensional supramolecular architecture. researchgate.net The packing efficiency and the specific hydrogen bonding motifs would be influenced by the steric hindrance of the pyridine ring and the flexibility of the butyric acid chain.

Chromatographic Methods for Research-Scale Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity assessment of this compound, especially in a research setting. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is essential for the quantitative analysis and purification of this compound. Given the compound's polar and zwitterionic nature, several chromatographic modes can be considered.

Reversed-phase HPLC (RP-HPLC) on a C18 column is a common starting point. cmes.org However, the polar nature of the analyte may lead to poor retention. To overcome this, ion-pairing agents can be added to the mobile phase to enhance retention and improve peak shape. Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be highly effective for separating polar and ionizable compounds like aminopyridine derivatives. sielc.comhelixchrom.com

A typical HPLC method development strategy would involve screening different columns (e.g., C18, HILIC, mixed-mode) and mobile phase compositions (e.g., acetonitrile/water or methanol (B129727)/water gradients with additives like formic acid or ammonium (B1175870) formate) to achieve optimal separation. sielc.com UV detection is suitable for this compound due to the presence of the pyridine ring, with a detection wavelength typically set around 254 nm or 280 nm. cmes.org

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine-Containing Compounds

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

TLC is a rapid and cost-effective technique for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessment. A common stationary phase for TLC is silica (B1680970) gel. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a polar solvent, such as methanol or ethanol, and a less polar solvent, like dichloromethane (B109758) or ethyl acetate, is often effective. The polarity of the eluent can be adjusted to optimize the retention factor (Rf) of the compound.

For visualization of the spots on the TLC plate, UV light (254 nm) can be used due to the UV-active pyridine ring. Additionally, chromogenic staining agents can be employed. A common stain for amino acids is ninhydrin, which reacts with the primary amino group to produce a characteristic purple or yellow spot upon heating. For pyridine derivatives, specific chromogenic reagents can also be used for enhanced visualization. nih.gov

Table 2: Example TLC Systems for Pyridine Derivatives

Stationary PhaseMobile Phase System (v/v)Visualization Method
Silica Gel 60 F254Dichloromethane:Methanol (9:1)UV (254 nm), Ninhydrin stain
Silica Gel 60 F254Ethyl Acetate:Methanol (8:2)UV (254 nm), Iodine vapor

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₉H₁₂N₂O₂, the theoretical elemental composition can be calculated. This theoretical data is then compared with the experimental values obtained from an elemental analyzer to confirm the purity and identity of the synthesized compound. The experimental values should fall within a narrow margin of error (typically ±0.4%) of the theoretical values for the sample to be considered pure.

**Table 3: Theoretical Elemental Composition of this compound (C₉H₁₂N₂O₂) **

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 9 108.09 59.99%
Hydrogen H 1.008 12 12.096 6.71%
Nitrogen N 14.01 2 28.02 15.56%
Oxygen O 16.00 2 32.00 17.76%

| Total | | | | 180.206 | 100.00% |

Computational Chemistry and Molecular Modeling of 4 Amino 4 Pyridin 4 Yl Butyric Acid Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including optimized geometry, electronic distribution, and reactivity. For 4-amino-4-pyridin-4-yl-butyric acid, DFT calculations can reveal crucial information about its intrinsic chemical nature. Studies on related molecules, such as pyridine (B92270) dicarboxylic acids and other amino acid derivatives, demonstrate the utility of DFT in this context. electrochemsci.orgjcdronline.org For example, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been effectively used to study the corrosion inhibition capabilities of various pyridine dicarboxylic acids by examining their molecular and electronic properties. electrochemsci.org

The flexibility of the butyric acid chain and the potential for proton transfer allow this compound to exist in multiple conformations and tautomeric forms. DFT calculations are instrumental in mapping the conformational energy landscape to identify the most stable structures (global and local minima) and the energy barriers between them.

Tautomerism is a critical aspect for a molecule with both an acidic carboxylic group and a basic amino group, as well as a pyridine ring. It can exist in neutral, zwitterionic, and various protonated/deprotonated states depending on the environment. DFT studies can accurately predict the relative stabilities of these tautomers in the gas phase and in different solvents. jocpr.com For instance, research on 2-Amino-6-methyl pyrimidine-4-one showed that the relative stability of its tautomers was significantly influenced by the solvent, with one form being more stable than others, especially in water. jocpr.com Similar studies on aklavinone, which has multiple hydroxyl and keto groups, have used DFT to determine the most favorable tautomeric forms based on their free energies of formation. researchgate.net These approaches could be applied to determine the predominant tautomeric state of this compound under physiological conditions.

Illustrative DFT Data for Tautomer Stability in a Related System This table presents hypothetical relative energy data to illustrate what a DFT study on this compound might reveal about its tautomers.

Tautomer/ConformerGas Phase ΔE (kcal/mol)Aqueous Phase ΔG (kcal/mol)
Neutral Form5.02.1
Zwitterionic Form0.00.0
Conformer A (gauche)1.21.5
Conformer B (anti)0.80.9

DFT calculations can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data helps in assigning specific vibrational modes to the observed spectral bands, confirming the molecular structure. researchgate.net Studies on similar molecules like 4-amino-3-(4-chlorophenyl)-butanoic acid have successfully used DFT (B3LYP/6-31G(d,p)) to calculate vibrational frequencies and compare them with experimental FT-IR and FT-Raman spectra, showing good agreement. jcdronline.org

Furthermore, DFT can be used to predict electronic properties and spectra, such as UV-Vis absorption. These calculations provide information on the electronic transitions between molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and optical properties. biointerfaceresearch.com

Illustrative Predicted Vibrational Frequencies for a Butanoic Acid Derivative This table shows a sample of calculated vs. experimental vibrational frequencies for a related compound, demonstrating the utility of DFT for spectral analysis.

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT/B3LYP)Experimental Frequency (cm⁻¹) (FT-IR)Assignment
ν(O-H)34503435Carboxylic acid O-H stretch
ν(N-H)33503340Amino group N-H stretch
ν(C=O)17201715Carboxylic acid C=O stretch
δ(CH₂)14601465CH₂ scissoring
ν(C-N)12501245C-N stretch

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational flexibility and interactions with the surrounding environment, particularly the solvent. mdpi.com

For this compound, MD simulations can explore its vast conformational space in an aqueous environment, showing how the molecule folds and flexes. fu-berlin.de These simulations are crucial for understanding how water molecules arrange around the solute and form hydrogen bonds, which in turn influences the molecule's preferred conformation and solubility. nih.gov By running simulations at different conditions (e.g., temperature, pH), researchers can observe how these factors affect the molecule's dynamics and structure. The insights gained are vital for predicting how the molecule behaves in a biological system. mdpi.com

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. ajol.infonih.gov

In the context of this compound, molecular docking could be used to screen potential protein targets. The simulation places the molecule into the binding site of a protein in various orientations and conformations, scoring each pose based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The resulting scores provide an estimate of the binding affinity.

The primary output is the predicted binding mode, which details the specific interactions between the ligand and the protein's amino acid residues. For example, docking could reveal that the carboxylic acid group of the molecule forms a salt bridge with a lysine (B10760008) residue, while the pyridine ring engages in a pi-pi stacking interaction with a phenylalanine residue. This level of detail is fundamental to understanding the basis of molecular recognition.

Illustrative Molecular Docking Results for a Pyridine-Based Inhibitor This table exemplifies the kind of data obtained from a molecular docking study, showing predicted binding affinity and key interactions for a hypothetical ligand-protein complex.

Protein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X-8.5Lys72, Asp184Hydrogen Bond, Salt Bridge
Phe182Pi-Pi Stacking
Val55, Leu150Hydrophobic Interaction
Protease Y-7.2Arg12, Glu98Hydrogen Bond
Trp45Pi-Cation Interaction
Ile100, Pro101Hydrophobic Interaction

The insights from molecular docking are frequently used to guide the rational design of new derivatives with improved properties. mdpi.com If a docking study reveals an unoccupied hydrophobic pocket near the bound ligand, a medicinal chemist could design a derivative of this compound with an added hydrophobic group to fill that pocket, potentially increasing binding affinity and selectivity. Similarly, if the initial molecule lacks a key hydrogen bond, derivatives can be synthesized to include a suitable functional group. This iterative cycle of docking, design, synthesis, and testing is a cornerstone of modern computer-assisted drug design. mdpi.com

In-Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Candidate Prioritization

In the early stages of drug discovery, the prioritization of lead candidates is crucial to streamline the development process and reduce costly late-stage failures. In-silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties provides a rapid and cost-effective method to evaluate the pharmacokinetic profile of potential drug molecules like this compound and its analogs. github.com These computational models utilize the chemical structure of a compound to forecast its behavior within a biological system.

The evaluation of ADME properties is often guided by established principles such as Lipinski's Rule of Five, which helps to predict the potential for oral bioavailability. nih.gov These rules assess molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For a compound like this compound, which is an analog of γ-aminobutyric acid (GABA), these predictions are vital for determining its potential as a centrally acting agent. nih.govnih.gov Key parameters for CNS drugs include the ability to cross the blood-brain barrier (BBB) and resistance to efflux by transporters like P-glycoprotein (P-gp). nih.gov

Computational tools and software suites can predict a wide range of physicochemical and pharmacokinetic parameters. While specific experimental data for this compound is not publicly available, a hypothetical ADME profile can be generated based on its structure, providing a valuable baseline for its drug-like properties. These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification. 47.94.85

Below is an interactive table showcasing a typical set of in-silico ADME and physicochemical property predictions that would be evaluated for a lead candidate like this compound.

Table 1: Representative In-Silico ADME and Physicochemical Property Predictions

Parameter Predicted Value Optimal Range Significance
Molecular Weight 180.21 g/mol < 500 g/mol Influences absorption and diffusion.
LogP (Lipophilicity) 0.5 - 1.5 -0.4 to +5.6 Affects solubility, absorption, and membrane permeability.
Hydrogen Bond Donors 3 ≤ 5 Influences solubility and binding.
Hydrogen Bond Acceptors 4 ≤ 10 Influences solubility and binding.
Topological Polar Surface Area (TPSA) 90-110 Ų < 140 Ų Predicts transport properties and membrane penetration.
Blood-Brain Barrier (BBB) Permeation Predicted: High N/A Essential for centrally acting drugs.
Human Intestinal Absorption (HIA) Predicted: High > 80% Indicates potential for oral bioavailability.
P-glycoprotein (P-gp) Substrate Predicted: No No Avoidance of efflux from the CNS is desirable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For GABA analogs like this compound, QSAR models can be invaluable for predicting their inhibitory activity against targets such as GABA aminotransferase (GABA-AT) or their binding affinity to GABA receptors. nih.govnih.gov These models guide the rational design of new, more potent analogs by identifying the key structural features that influence bioactivity. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. nih.gov The process involves creating a dataset of compounds with known activities, calculating a variety of molecular descriptors for each, and then using statistical methods to build a predictive model. youtube.com

The first step in building a QSAR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of GABA analogs, these descriptors can be broadly categorized:

1D Descriptors: Molecular weight, count of specific atoms.

2D Descriptors: Topological indices (e.g., connectivity indices), molecular connectivity, and 2D structural fingerprints.

3D Descriptors: Geometrical properties such as molecular volume, surface area, and shape indices. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. ucsb.edu

Once the descriptors are calculated for a set of compounds, a mathematical model is constructed to relate these descriptors to the observed biological activity. youtube.com Multiple Linear Regression (MLR) is a common method used for this purpose, but more advanced techniques like Partial Least Squares (PLS) and machine learning algorithms (e.g., Support Vector Machines, Random Forest) are also employed. github.com

For instance, a QSAR study on heterocyclic GABA analogs identified that geometrical descriptors like the Jug RC Index and the Harmonic Oscillator Model of Aromaticity (HOMT), along with topological descriptors, were crucial for modeling GABA-AT inhibition. nih.gov A hypothetical QSAR model for a series of pyridinyl-butyric acid derivatives might take a form similar to:

Bioactivity (logIC₅₀) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C)

Where 'c' represents the coefficients determined from the regression analysis for specific molecular descriptors (A, B, C).

Table 2: Examples of Molecular Descriptors Used in QSAR for GABA Analogs

Descriptor Type Example Descriptor Description Relevance to Bioactivity
Topological Second Mohar Index (TI2) A descriptor based on the eigenvalues of the adjacency matrix of a molecular graph. Can relate to molecular branching and size, influencing receptor fit. nih.gov
Geometrical Jug RC Index (RCI) A 3D descriptor related to the molecular shape and electronic structure. Important for describing the steric interactions with the target protein. nih.gov
Quantum Chemical HOMO Energy (εHOMO) Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons in a reaction.

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Represents the lipophilicity of the molecule, affecting membrane permeability and target interaction. researchgate.net |

The development of a QSAR model is incomplete without rigorous validation to ensure its robustness, reliability, and predictive power. researchgate.net Validation assesses how well the model can predict the activity of new, untested compounds. There are two primary types of validation:

Internal Validation: This process uses the initial dataset to test the model's stability. A common technique is Leave-One-Out Cross-Validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The predictive ability is then assessed using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive power. researchgate.net

External Validation: This is considered the most stringent test of a model's predictive capability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside and not used during model development. The developed model is then used to predict the activities of the compounds in the test set. The predictive power is evaluated by the predictive R² (R²_pred), which measures the correlation between the observed and predicted activities for the test set compounds. researchgate.net A QSAR model for benzodiazepine (B76468) derivatives binding to the GABA-A receptor, for example, was validated using a test set of nine compounds, achieving an R² of 0.86. nih.gov

The statistical significance of a QSAR model is judged by several parameters, as outlined in the table below.

Table 3: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Correlation Coefficient Measures the goodness of fit of the model to the training set data. > 0.6
Cross-validated Correlation Coefficient Q² or R²_cv Measures the internal predictive ability of the model. > 0.5
Predictive R-squared R²_pred Measures the predictive ability of the model for an external test set. > 0.5
Root Mean Square Error RMSE Represents the standard deviation of the residuals (prediction errors). As low as possible

Investigation of Biological Activities and Molecular Mechanisms

Receptor Interaction Profiling and Modulatory Effects

Comprehensive receptor interaction profiling is a critical step in characterizing the pharmacological properties of a novel compound. This typically involves a battery of in vitro assays to determine the binding affinity and functional activity at various receptor subtypes.

Gamma-Aminobutyric Acid (GABA) Receptor Subtype Interactions (e.g., GABA-A, GABA-B)

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are major targets for a wide range of therapeutic agents. The interaction of a compound with GABA-A and GABA-B receptor subtypes can define its potential as a sedative, anxiolytic, anticonvulsant, or muscle relaxant.

An essential aspect of characterizing a compound's effect on GABA receptors is to determine whether it acts as an agonist, initiating a response, or an antagonist, blocking the receptor's activity.

Current Findings: There is no publicly available scientific literature detailing the agonist or antagonist activity of 4-Amino-4-pyridin-4-yl-butyric acid at either GABA-A or GABA-B receptors.

Understanding whether a compound binds to the primary (orthosteric) site, where the endogenous ligand (GABA) binds, or to a secondary (allosteric) site, which modulates the receptor's response, is crucial for understanding its mechanism of action.

Current Findings: No studies have been published that analyze the binding site (allosteric or orthosteric) of this compound on GABA receptor subtypes.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Subtype Interactions

Metabotropic glutamate receptors are a class of G-protein coupled receptors that play a significant role in modulating synaptic plasticity and neuronal excitability. Their interaction with novel compounds can indicate potential therapeutic applications in a variety of neurological and psychiatric disorders.

mGluRs are classified into three groups (I, II, and III), and determining a compound's selectivity and activity (agonist or antagonist) at these groups is a key part of its pharmacological profiling.

Current Findings: There is a lack of research data on the group-selective agonist or antagonist properties of this compound at mGluR subtypes.

Current Findings: The role of this compound in modulating neurotransmitter release via mGluR interactions has not been investigated in any published studies.

Data Tables

Due to the absence of research data, no data tables can be generated at this time.

Other Neurotransmitter Receptor Affinities and Activities (e.g., H1-antihistaminic)

A review of available scientific literature did not yield specific studies on the affinity and activity of this compound at neurotransmitter receptors other than its primary targets. While related heterocyclic compounds, such as certain aminopyrimidine derivatives, have been investigated for H1-antihistaminic properties, no such data for this compound has been reported. sigmaaldrich.comsmolecule.com Therefore, its profile regarding H1-antihistaminic or other neurotransmitter receptor interactions remains uncharacterized.

Enzyme Inhibition Studies

Neutral Endopeptidase (NEP) Inhibition

There is currently no available scientific evidence to suggest that this compound acts as an inhibitor of neutral endopeptidase (NEP). Searches of scientific databases and literature provided no studies investigating the interaction between this specific compound and the NEP enzyme.

Other Protease and Hydrolase Inhibition Profiles

The inhibitory activity of this compound against other proteases and hydrolases has not been documented in the available scientific literature. While the inhibition of proteases and hydrolases is an active area of research for various therapeutic applications, studies specifically evaluating this compound's potential in this regard are absent.

Characterization of Enzyme Kinetic Parameters

Consistent with the lack of data on its enzyme inhibitory activity, no studies characterizing the enzyme kinetic parameters of this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), were identified. A derivative of a regioisomer, 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride, was noted to follow pseudo-first-order kinetics in ester hydrolysis, but this is not directly applicable to the compound .

In Vitro Antimicrobial and Antifungal Activity Assessment

Investigations into the potential antimicrobial and antifungal properties of this compound have not been reported in the accessible scientific literature. While butyric acid and some amino acid derivatives are known to possess antimicrobial activities, the specific efficacy of this compound against microbial or fungal pathogens has not been determined.

Minimum Inhibitory Concentration (MIC) Determination against Bacterial Strains

In the absence of studies on its general antimicrobial activity, no data is available regarding the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains.

Table 1: Neurotransmitter Receptor Affinity of this compound (No data available)

Receptor Ki (nM) IC50 (nM) Activity

Table 2: Enzyme Inhibition Profile of this compound (No data available)

Enzyme Ki (nM) IC50 (nM)

Table 3: Minimum Inhibitory Concentration (MIC) of this compound (No data available)

Bacterial Strain MIC (µg/mL)
Escherichia coli N/A
Staphylococcus aureus N/A
Pseudomonas aeruginosa N/A

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride

Evaluation of Activity against Fungal Pathogens

While direct studies on the antifungal activity of this compound are not extensively documented in publicly available research, the broader class of pyridine (B92270) derivatives has demonstrated significant promise as antifungal agents. nih.govmdpi.comopenaccessjournals.com Research into various pyridine-containing molecules has shown activity against a range of fungal pathogens, including those of clinical and agricultural importance. acs.orgresearchgate.net For instance, certain pyridine carboxamide derivatives have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, exhibiting good in vivo antifungal activity against Botrytis cinerea. nih.gov

The pyridine nucleus is a common scaffold in numerous natural and synthetic compounds with demonstrated biological activities, including antifungal properties. nih.govpsu.edu For example, derivatives of 2-amino-5-substituted pyridines have been evaluated against phytopathogenic fungi, with the substitution pattern on the pyridine ring significantly influencing their fungicidal activity. researchgate.net Furthermore, the antifungal potential of pyridine derivatives has been observed against various human pathogenic fungi, including Candida albicans and Aspergillus fumigatus. mdpi.comchempanda.com Some studies have reported that certain thiophene-pyridine compounds exhibit better antifungal activity than the standard drug Amphotericin B against specific fungal strains like Aspergillus fumigatus and Syncephalastrum racemosum. nih.gov

The exploration of pyridine-based compounds continues to be a fertile ground for the discovery of new antifungal agents. The inherent chemical versatility of the pyridine ring allows for the synthesis of large libraries of derivatives with diverse substitution patterns, enhancing the probability of identifying compounds with potent and selective antifungal activity. nih.govresearchgate.net

Exploration of Antimicrobial Mechanisms (e.g., DNA cleaving)

The antimicrobial mechanisms of pyridine derivatives are diverse and depend on the specific structural features of the molecule. While some pyridine compounds act as enzyme inhibitors, as seen with the SDH inhibitors, others may exert their effects through different pathways. nih.gov One of the investigated mechanisms for metal complexes of pyridine-containing ligands is their ability to induce DNA cleavage. rsc.orgrsc.orgmdpi.com

Copper(II) complexes of ligands containing pyridine moieties have been shown to promote the oxidative cleavage of DNA. rsc.orgmdpi.com For example, a conjugate of the benzo[b]quinolizinium ion with a bis(pyridin-2-ylmethyl)amino receptor, upon complexation with Cu(II), efficiently induces single-strand cleavage of supercoiled plasmid DNA without the need for additional reagents or light. rsc.org The proposed mechanism involves the intercalation of the planar aromatic part of the molecule into the DNA double helix, bringing the metal center in close proximity to the DNA backbone where it can generate reactive oxygen species that lead to cleavage. rsc.orgmdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of pyridine derivatives and for designing new compounds with enhanced potency and selectivity. researchgate.netresearchgate.net

Elucidation of Key Pharmacophoric Requirements for Specific Biological Targets

For antifungal pyridine derivatives, SAR studies have identified several key pharmacophoric features. For instance, in a series of pyridine carboxamides targeting succinate dehydrogenase, the presence and nature of substituents on the pyridine ring and the diarylamine scaffold were found to be critical for activity. nih.gov The introduction of hydrophobic substituents was suggested to enhance the interaction with the target enzyme. nih.gov

In other studies on 2-amino-5-substituted pyridines, the position of substituents on the pyridine ring was shown to have a notable impact on fungicidal and bactericidal activity, with substitution at position 4 often being more effective than at positions 3 or 6. researchgate.net The nature of the substituent at the amino group can also significantly influence the antifungal properties. researchgate.net For pyridine-based compounds targeting other biological systems, such as histamine (B1213489) H2-receptors, the position of the pyridyl substituent was a key determinant of antagonist activity, with 4-pyridyl derivatives being more active than 3- or 2-pyridyl isomers. nih.gov

The pyridine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological macromolecules. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking and hydrophobic interactions, all of which contribute to target binding. nih.gov

Impact of Stereochemistry on Biological Activity

The stereochemistry of chiral pyridine derivatives can have a profound impact on their biological activity. Although direct studies on the stereochemistry of this compound are limited, research on other chiral bioactive molecules consistently demonstrates the importance of stereoisomerism. Different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors.

For example, in a study of chiral 1,2,4-triazole (B32235) derivatives, the (R)-configuration showed better fungicidal activity against tested fungi than the (S)-configuration. researchgate.net This highlights that the three-dimensional arrangement of functional groups is critical for optimal interaction with the fungal target.

Correlation of Derived Physicochemical Parameters (e.g., lipophilicity, electron density) with Bioactivity

The bioactivity of pyridine derivatives is often correlated with their physicochemical properties, such as lipophilicity and electronic parameters. nih.govnih.gov Lipophilicity, often expressed as logP or clogP, influences the ability of a compound to cross cell membranes and reach its intracellular target. nih.gov In a study of histamine H2-receptor antagonists, a decrease in lipophilicity due to the presence of an oxo substituent was suggested to contribute to a reduction in activity. nih.gov

The electron density of the pyridine ring, which can be modulated by the introduction of electron-donating or electron-withdrawing substituents, can also affect biological activity. nih.gov These modifications can influence the pKa of the pyridine nitrogen, its ability to form hydrogen bonds, and its reactivity. For instance, the introduction of a fluorine atom to a pyridine ring was speculated to reduce the electron cloud density, potentially improving drug binding to the target or enhancing membrane penetration. nih.gov

Exploratory In Vitro and Animal Model Studies for Mechanistic Insights

In vitro studies for antifungal pyridine derivatives typically involve determining the minimum inhibitory concentration (MIC) against a panel of fungal pathogens. acs.orgdiva-portal.org Further mechanistic studies may include enzyme inhibition assays, as demonstrated for SDH inhibitors, or assays to assess effects on cell membrane integrity and mitochondrial function. nih.govacs.org

For compounds showing promising in vitro activity, animal models of fungal infection, such as those using mice or the alternative host Galleria mellonella, are employed to assess in vivo efficacy. nih.gov These models allow for the evaluation of a compound's ability to reduce fungal burden and improve survival in a living organism. Such studies are critical for bridging the gap between initial laboratory findings and potential clinical applications.

Investigations into Anti-inflammatory Mechanisms in Model Systems

There is currently no available scientific literature detailing investigations into the anti-inflammatory mechanisms of this compound in any model systems. Research on the anti-inflammatory properties of butyric acid and its derivatives does exist, showing that they can modulate inflammatory responses in various models. researchgate.netmdpi.comnih.govnih.govmdpi.com For instance, butyrate (B1204436) has been shown to exert anti-inflammatory effects by influencing cytokine production and enhancing intestinal barrier integrity in porcine cell culture models. researchgate.netmdpi.com Additionally, studies in murine models of ankylosing spondylitis have demonstrated that butyric acid can alleviate inflammation and bone loss by modulating gut microbiota. nih.govmdpi.com However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Neurobiological Pathway Modulation in Relevant Research Models

No research studies were identified that specifically investigate the modulation of neurobiological pathways by this compound in relevant research models. While the structural component of 4-aminopyridine (B3432731) is known to have effects on the nervous system, these properties are not directly transferable to the larger, more complex molecule of this compound.

Cellular Signaling Pathway Modulation (e.g., insulin (B600854) secretion)

Specific data on the modulation of cellular signaling pathways, such as those involved in insulin secretion, by this compound are not present in the current scientific literature. Studies on the related compound, 4-aminopyridine, have shown that it can influence insulin secretion. nih.gov Specifically, 4-aminopyridine has been observed to potentiate glucose-induced insulin secretion in adrenalectomized-chemically sympathectomized mice, suggesting a direct action on insulin-secreting cells. nih.gov However, it is crucial to note that these findings pertain to 4-aminopyridine alone and not to this compound. The addition of the amino-butyric acid moiety could significantly alter the compound's biological activity.

Role of 4 Amino 4 Pyridin 4 Yl Butyric Acid in Chemical Biology and Drug Discovery Research

As a Privileged Scaffold for Rational Drug Design and Development

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. researchgate.net These scaffolds serve as ideal starting points for designing combinatorial libraries aimed at a wide array of proteins. kcl.ac.uk The 4-Amino-4-pyridin-4-yl-butyric acid structure contains two key motifs that contribute to its potential as a privileged scaffold: the pyridine (B92270) ring and the γ-aminobutyric acid (GABA) analogue structure.

The pyridine ring is a well-established privileged structure in medicinal chemistry. For instance, the 4-aminoquinoline (B48711) scaffold has been successfully utilized to design potent leishmanicidal agents due to its versatility and ability to interact with well-defined biological targets. nih.gov Similarly, quinoline (B57606) and acridine (B1665455) motifs, which are structurally related to pyridine, are recurrent in compounds developed for neurodegenerative and protozoan diseases. kcl.ac.uk

The butyric acid portion with a γ-amino group mimics GABA, the principal inhibitory neurotransmitter in the central nervous system. This feature suggests a predisposition for binding to GABA receptors and related neurological targets. The combination of the target-binding potential of the pyridine ring and the neuromodulatory implications of the GABA-like chain makes this compound a promising scaffold for rational drug design, particularly for neurological and psychiatric disorders.

Utility as a Molecular Probe for Target Identification and Validation

A chemical probe is a small molecule designed with high potency and selectivity for a specific protein target, which is used to investigate the biological functions of that target. nih.gov To be effective, a probe should be well-characterized and ideally accompanied by a structurally similar but biologically inactive negative control to ensure that observed cellular effects are due to on-target activity. nih.gov

Derivatives of this compound hold potential for development into molecular probes. Through chemical modification, the scaffold can be functionalized to include reporter tags (e.g., fluorophores, biotin) or photo-affinity labels, enabling the identification and visualization of its binding partners within a complex biological system. The key to its utility as a probe lies in the ability to create derivatives with high selectivity for a single target. This allows researchers to confidently link the modulation of a specific protein to a particular phenotypic outcome, thereby validating it as a potential drug target.

Contribution to the Development of Novel Bioactive Scaffolds with Tunable Properties

The this compound framework is an excellent starting point for creating novel bioactive scaffolds with finely tuned pharmacological properties. By systematically modifying different parts of the molecule—the pyridine ring, the amino group, or the carboxylic acid—researchers can generate libraries of compounds with a diverse range of activities.

For example, research on similar pyridinone-based scaffolds has demonstrated the ability to develop positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a target for cognitive disorders. nih.gov Modifications to the 4-phenylpyridin-2-one core resulted in ligands with a wide spectrum of activities, from compounds with both high intrinsic efficacy and PAM activity to those with robust PAM activity but no detectable agonism. nih.gov This illustrates the "tunable" nature of such scaffolds. Applying this principle, the this compound scaffold can be derivatized to explore a range of biological activities, potentially yielding compounds that act as agonists, antagonists, or allosteric modulators, depending on the specific structural modifications introduced.

Strategies for Preclinical Lead Compound Identification and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for activity against a biological target. Libraries based on privileged scaffolds are particularly well-suited for HTS campaigns. nih.gov By employing combinatorial chemistry, a vast library of derivatives can be synthesized from the this compound core. This library can then be screened against various targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, to identify initial "hit" compounds. These hits, while often having modest potency and selectivity, serve as the starting point for more focused lead optimization efforts.

Once a hit compound is identified, the next critical step is to optimize its structure to enhance its affinity and selectivity for the desired target. This is achieved through a detailed analysis of structure-activity relationships (SAR). By making systematic chemical modifications and evaluating the biological activity of each new analogue, researchers can build a detailed understanding of how different functional groups contribute to binding.

For example, in a series of pyridine-3-carboxamides, the introduction of a bromine atom and a methylamino group at specific positions on the pyridine ring significantly enhanced binding affinity for the dopamine (B1211576) D(2) and serotonin (B10506) 5-HT(3) receptors. nih.gov This type of targeted modification can dramatically improve a compound's selectivity profile. Applying this strategy to the this compound scaffold would involve synthesizing analogues with various substituents on the pyridine ring and modifications to the amino-butyric acid chain to maximize interactions with the target receptor while minimizing off-target effects.

Below is a hypothetical data table illustrating how SAR studies could guide the optimization of a lead compound derived from the scaffold.

Compound ID Modification on Pyridine Ring Modification on Butyric Acid Chain Target Receptor Affinity (Ki, nM)
Lead-001 None None 550
Lead-002 2-Chloro None 275
Lead-003 2-Methoxy None 450
Lead-004 2-Chloro Esterification of Carboxylic Acid 85
Lead-005 2-Chloro Amidation of Carboxylic Acid 45
Optimized-001 2-Chloro Amidation with Cyclopropylamine 9.7

This table is illustrative and does not represent actual experimental data.

A significant challenge in drug development is ensuring that a compound has sufficient metabolic stability to be effective. Unstable compounds are rapidly cleared from the body, reducing their therapeutic potential. Medicinal chemistry strategies are employed to block or reduce metabolic liabilities.

Common metabolic pathways for pyridine-containing compounds include oxidation by enzymes such as Aldehyde Oxidase (AO) and Cytochrome P450s. nih.gov Strategies to enhance stability include:

Blocking Sites of Metabolism: Introducing chemically robust groups, such as fluorine atoms, at positions on the pyridine ring that are susceptible to oxidation.

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can slow the rate of enzymatic cleavage due to the kinetic isotope effect.

The following table summarizes potential metabolic issues and corresponding optimization strategies.

Potential Metabolic Liability Enzyme Family Chemical Strategy for Optimization
Pyridine Ring Oxidation Aldehyde Oxidase (AO), Cytochrome P450 (CYP) Introduce electron-withdrawing groups (e.g., -F, -Cl) to decrease ring electron density.
Alkyl Chain Oxidation Cytochrome P450 (CYP) Introduce steric hindrance near susceptible C-H bonds; deuteration.
Amide/Ester Hydrolysis (in derivatives) Esterases, Amidases Convert esters to more stable amides; introduce bulky groups near the carbonyl to hinder enzymatic access.

By proactively addressing these metabolic issues, researchers can develop derivatives of this compound with improved pharmacokinetic profiles suitable for in-depth preclinical evaluation. nih.govnih.gov

Q & A

Q. What advanced techniques confirm the absence of tautomeric forms in solution?

  • Methodology :
  • Perform variable-temperature NMR to detect tautomerization (e.g., pyridinyl proton exchange).
  • Use IR spectroscopy to identify characteristic carbonyl/amine vibrations.
  • Compare computational (DFT) and experimental pKa values to predict dominant forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.